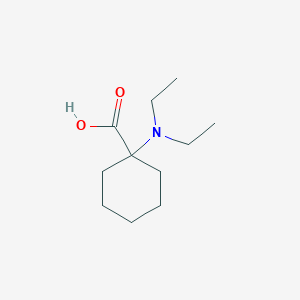

1-(Diethylamino)cyclohexanecarboxylic acid

Description

Contextual Significance of the Cyclohexane (B81311) Carboxylic Acid Scaffold in Organic Chemistry Research

The cyclohexanecarboxylic acid scaffold is a fundamental and versatile building block in organic chemistry. longdom.org Its rigid, three-dimensional cyclohexane ring provides a well-defined conformational framework, while the carboxylic acid group offers a reactive handle for a wide array of chemical transformations. longdom.orgwikipedia.org This combination of features makes it an attractive starting point for the synthesis of complex molecules with tailored properties. longdom.org

The preparation of cyclohexanecarboxylic acid itself can be achieved through methods such as the hydrogenation of benzoic acid. wikipedia.org The inherent reactivity of the carboxylic acid functional group allows for its conversion into various derivatives, including acid chlorides, esters, and amides, through nucleophilic acyl substitution reactions. wikipedia.orglibretexts.orglibretexts.org This versatility has led to its use as a precursor in the synthesis of industrially significant materials and as a core structure in the exploration of new chemical entities. wikipedia.org

Academic Research Focus on Substituted Cyclohexanecarboxylic Acid Derivatives

Academic research has extensively explored the impact of introducing various substituents onto the cyclohexane ring of cyclohexanecarboxylic acid. These substitutions can significantly influence the molecule's physicochemical properties, such as its conformation, polarity, and biological activity. For instance, studies on 4-methylcyclohexanecarboxylic acids have delved into the preparation and configurational analysis of its cis and trans isomers. researchgate.net

The introduction of amino groups, in particular, has been a subject of significant interest. Amino acids and their derivatives are crucial in many biological processes, and their incorporation into the cyclohexanecarboxylic acid scaffold can impart unique characteristics to the resulting molecule. frontiersin.orgmdpi.com Research on compounds like 1-aminocyclohexane-1-carboxylic acid has shown that these constrained cyclic amino acids can be valuable in the design of stable nanostructures. nih.gov

Rationale for Comprehensive Study of 1-(Diethylamino)cyclohexanecarboxylic Acid

The comprehensive study of 1-(Diethylamino)cyclohexanecarboxylic acid is driven by the unique combination of its structural features. The presence of a diethylamino group at the C1 position, adjacent to the carboxylic acid, introduces a tertiary amine functionality. This creates a molecule with both acidic and basic centers, potentially leading to interesting intramolecular interactions and unique chemical reactivity.

The diethylamino group also significantly increases the lipophilicity of the molecule compared to its unsubstituted or primary amine counterparts. This alteration in lipophilicity can have profound effects on its solubility, membrane permeability, and interactions with biological targets. The study of this specific compound allows researchers to investigate the interplay between the rigid cyclohexane framework, the reactive carboxylic acid, and the bulky, basic diethylamino substituent.

Overview of Research Domains Applicable to 1-(Diethylamino)cyclohexanecarboxylic Acid

Given the structural characteristics of 1-(Diethylamino)cyclohexanecarboxylic acid, it holds potential for application in several research domains. The presence of both an acidic and a basic group makes it a candidate for studies in zwitterionic chemistry and as a building block for novel materials with unique pH-responsive properties.

In medicinal chemistry, the scaffold could be explored for its potential as a constrained amino acid mimic or as a core structure for the development of new therapeutic agents. The modification of natural products with amino acids has been shown to enhance their pharmacokinetic properties, and a similar approach could be applied using 1-(Diethylamino)cyclohexanecarboxylic acid. mdpi.com Furthermore, the general class of cyclohexanecarboxylic acid derivatives has been investigated for various biological activities, including the inhibition of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is involved in triglyceride biosynthesis. nih.gov

The following data table provides a comparative overview of the physicochemical properties of cyclohexanecarboxylic acid and a related amino-substituted derivative, 1-methylaminocyclohexanecarboxylic acid, to provide context for the potential properties of 1-(Diethylamino)cyclohexanecarboxylic acid.

| Property | Cyclohexanecarboxylic acid | 1-(Methylamino)cyclohexanecarboxylic acid |

| Molecular Formula | C7H12O2 nih.gov | C8H15NO2 nih.gov |

| Molar Mass | 128.17 g/mol nih.gov | 157.21 g/mol nih.gov |

| IUPAC Name | cyclohexanecarboxylic acid nih.gov | 1-(methylamino)cyclohexane-1-carboxylic acid nih.gov |

Properties

IUPAC Name |

1-(diethylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-12(4-2)11(10(13)14)8-6-5-7-9-11/h3-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNLIWIHXBIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Diethylamino Cyclohexanecarboxylic Acid and Its Derivatives

Foundational Synthetic Pathways

The fundamental approaches to constructing the 1-(diethylamino)cyclohexanecarboxylic acid scaffold rely on well-known reactions that assemble the key functional groups around the cyclohexane (B81311) core. These methods are valued for their reliability and applicability to a range of analogous structures.

The Mannich reaction is a three-component condensation reaction that provides a powerful route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org In the context of synthesizing α-amino acid analogs like 1-(diethylamino)cyclohexanecarboxylic acid, a variation of this reaction is employed. The classic Mannich reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound with an acidic α-proton. wikipedia.org

The synthesis of the target molecule would conceptually involve the reaction of diethylamine (B46881), formaldehyde (B43269) (or a synthetic equivalent), and a cyclohexanecarboxylic acid derivative. The reaction mechanism initiates with the formation of an electrophilic Eschenmoser's salt precursor or a similar iminium ion from diethylamine and formaldehyde. This iminium ion is then attacked by the enolate of a cyclohexanecarboxylic ester, leading to the formation of the desired α-amino acid analog. The use of pre-formed iminium salts is a common strategy to improve yields and reaction control.

Modern advancements in Mannich-type reactions often utilize catalysts to achieve high efficiency and stereoselectivity. acs.orgacs.org While direct application to 1-(diethylamino)cyclohexanecarboxylic acid is specific, the principles from related syntheses are transferable.

| Catalyst Type | Reaction Feature | Potential Application |

| Chiral Aminothiourea | Promotes one-pot reaction from imine surrogates. acs.org | Enantioselective synthesis of chiral derivatives. |

| Proline & Derivatives | Organocatalysts for direct, asymmetric Mannich reactions. nih.gov | Control of stereochemistry at the α-position. |

| Metal Catalysts (In, Zr, Cu) | Catalyze addition to imines for syn/anti product control. acs.orgnih.gov | Diastereoselective synthesis of substituted derivatives. |

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of 1-(diethylamino)cyclohexanecarboxylic acid, the key precursor is a 1-oxocyclohexanecarboxylic acid derivative, such as ethyl 1-oxocyclohexanecarboxylate. The synthesis proceeds as follows:

Imine/Enamine Formation: The keto-ester reacts with diethylamine. Given the α-keto ester structure, an enamine intermediate is readily formed under mildly acidic conditions (pH 4-5), which facilitates the dehydration step. youtube.com

Reduction: A reducing agent is added in the same pot to reduce the C=N (or enamine C=C) bond. A key requirement is that the reducing agent must be selective, reducing the iminium/enamine intermediate faster than the initial ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are effective at reducing the protonated iminium ion. masterorganicchemistry.com

Direct carboxylation involves the introduction of a carboxylic acid group (-COOH) onto a substrate. For a tertiary carbon atom as in 1-(diethylamino)cyclohexanecarboxylic acid, this can be achieved by creating a nucleophilic carbanion or an organometallic intermediate at the target position, which then reacts with an electrophilic carbon source like carbon dioxide (CO2).

A plausible, though challenging, pathway starts from 1-(diethylamino)cyclohexane. The C-H bond at the C1 position is not acidic and requires activation. A potential route involves deprotonation using a strong base to form an organolithium species, followed by quenching with dry CO2 gas and subsequent acidic workup. However, directing the deprotonation specifically to the C1 position can be difficult.

A more classical and related approach is the carboxylation of Grignard reagents. wmich.edu This would require the preparation of 1-chloro-1-(diethylamino)cyclohexane as a precursor to form the corresponding Grignard reagent, which is then carboxylated. Another method for preparing tertiary carboxylic acids is the Koch-Haaf reaction, which uses strong acids (like sulfuric acid) and formic acid to carboxylate alcohols or alkenes. orgsyn.org Starting with 1-(diethylamino)cyclohexanol, this reaction could potentially yield the desired product, although the strongly acidic conditions might affect the diethylamino group.

| Method | Precursor | Carboxylating Agent | Key Considerations |

| Grignard Reaction | 1-halo-1-(diethylamino)cyclohexane | Carbon Dioxide (CO2) | Requires synthesis of the halogenated precursor. |

| Organolithium Reaction | 1-(diethylamino)cyclohexane | Carbon Dioxide (CO2) | Requires strong base; regioselectivity can be an issue. |

| Koch-Haaf Type Reaction | 1-(diethylamino)cyclohexanol | Formic Acid / CO | Harsh acidic conditions may not be compatible with the amine. orgsyn.org |

Advanced Synthetic Techniques

Beyond the foundational methods, advanced strategies focus on achieving high levels of stereochemical control, which is crucial when synthesizing complex molecules or specific isomers.

Stereoselective synthesis aims to produce a single stereoisomer or a specific mixture of stereoisomers. For derivatives of 1-(diethylamino)cyclohexanecarboxylic acid that may contain additional chiral centers, controlling the stereochemistry is paramount. Asymmetric Mannich reactions, for instance, use chiral catalysts or auxiliaries to direct the formation of one enantiomer over another. nih.gov Organocatalysts like proline and its derivatives have proven effective in catalyzing direct, enantioselective Mannich-type reactions, affording products with high enantiomeric excess. nih.gov

Similarly, diastereoselective strategies are employed when the substrate already contains a stereocenter, and the goal is to control the stereochemistry of a newly formed center relative to the existing one. This can be achieved through substrate control, where the existing stereocenter directs the approach of reagents, or through reagent control, using a chiral reagent or catalyst. mdpi.com The synthesis of complex cyclic amino acids often relies on these principles to build the desired molecular architecture. nih.govbeilstein-journals.org

In substituted cyclohexanes, substituents can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. The control of this isomerism is a critical aspect of synthesis.

Several strategies are used to influence the cis/trans ratio of the final product:

Catalytic Hydrogenation: The hydrogenation of a corresponding aromatic precursor, such as a substituted benzoic acid, is a common method to produce cyclohexane derivatives. The choice of catalyst and reaction conditions significantly impacts the stereochemical outcome. Often, hydrogenation over catalysts like rhodium-on-carbon or ruthenium-on-carbon under specific pressures and temperatures can favor the formation of the cis isomer. google.com However, some modern methods report achieving a higher ratio of the trans product directly through careful selection of catalysts and conditions. google.com

Isomerization: Since the trans isomer of 1,4-disubstituted cyclohexanes is often thermodynamically more stable than the cis isomer (with both groups in equatorial positions), an initially formed mixture can be enriched in the trans isomer. This is typically achieved by epimerization, where the mixture is treated with a base (like potassium t-butoxide in an alcohol) to deprotonate the α-carbon, allowing for equilibration to the more stable isomer. google.comnih.gov

Directed Synthesis: In some cases, the reaction pathway itself dictates the stereochemistry. For example, specific ring-closing reactions or stereospecific additions to a pre-existing ring can lock the substituents into a desired cis or trans arrangement. Recently, photocatalytic methods have been developed that can selectively convert a more stable trans-diol into a less stable cis-diol, demonstrating a high degree of kinetic control. princeton.edu

The separation of cis and trans isomers can also be achieved through physical methods like selective crystallization or chromatography if the synthetic control is insufficient. google.com

Stereoselective Synthesis Strategies

Chiral Catalysis in Formation Reactions

The asymmetric synthesis of α,α-disubstituted α-amino acids, including 1-(diethylamino)cyclohexanecarboxylic acid, presents a significant challenge in organic synthesis. nih.govacs.org The development of chiral catalysts has been instrumental in achieving high enantioselectivity in these transformations. nih.govacs.org Chiral Lewis bases, for instance, have been shown to be effective activators for the reduction of ketimines, a key step in the synthesis of chiral amines. acs.org The use of inexpensive and easily prepared chiral organocatalysts can lead to the production of enantiomerically pure amino compounds with high yields and excellent control over the absolute stereochemistry. acs.org

One notable approach involves the use of chiral phosphoric acids in combination with a reducing agent like a Hantzsch ester or trichlorosilane. acs.org These catalysts activate the ketimine intermediate, facilitating a highly stereoselective reduction. acs.org For example, ephedrine-based 4-chloropicolinamide and other chiral Lewis bases have demonstrated high efficiency in promoting the reduction of various ketimines, often resulting in diastereomeric ratios greater than 99:1. acs.org The choice of catalyst is crucial, as different catalysts can exhibit varying levels of stereoselectivity for the same substrate. acs.org

Furthermore, synergistic catalysis, combining two different chiral catalysts, has emerged as a powerful strategy for the stereodivergent synthesis of α,α-disubstituted α-amino acids. capes.gov.br For instance, a dual Cu/Ir catalytic system enables the α-allylation of aldimine esters, allowing for the preparation of all four possible stereoisomers of the product from the same starting materials by simply changing the combination of the chiral catalysts. capes.gov.br This method provides access to a wide array of nonproteinogenic α-amino acids with two adjacent stereocenters in high yield and with excellent stereoselectivity. capes.gov.br

Biocatalysis also offers a promising avenue for the asymmetric synthesis of cyclic α,α-disubstituted amino acids. ucsb.edu Enzymes, such as PLP-dependent enzymes, can catalyze intramolecular Mannich reactions to form heterocyclic α-quaternary amino acids with high diastereomeric and enantiomeric excess. ucsb.edu This biocatalytic approach has been successfully applied to the synthesis of various pyrrolidine (B122466) and piperidine-based α,α-disubstituted α-amino acids. ucsb.edu

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Key Features |

| Chiral Phosphoric Acids | Ketimine reduction | Inexpensive, high stereoselectivity with Hantzsch esters or trichlorosilane. acs.org |

| Ephedrine-based Lewis Bases | Ketimine reduction | High yields and diastereomeric ratios (>99:1). acs.org |

| Dual Cu/Ir Catalytic System | α-allylation of aldimine esters | Stereodivergent synthesis, access to all four stereoisomers. capes.gov.br |

| PLP-dependent Enzymes | Intramolecular Mannich reaction | Biocatalytic, high diastereomeric and enantiomeric excess for heterocyclic amino acids. ucsb.edu |

Stereoselective Hydrogenation Methodologies

Stereoselective hydrogenation is a key strategy for the synthesis of chiral amino acids and their derivatives from prochiral precursors such as enamines and dehydroamino acids. organic-chemistry.orgresearchgate.net The reduction of enamines, in particular, has been extensively studied for the preparation of biologically active compounds. researchgate.net

Asymmetric catalytic hydrogenation of enamides using chiral rhodium complexes has proven to be a highly effective method. organic-chemistry.org Ligands such as (R,R)-binaphane, which possess both binaphthyl chirality and phospholane (B1222863) functionality, have demonstrated excellent enantioselectivities in the hydrogenation of β-substituted-α-arylenamides. organic-chemistry.org The development of highly rigid chiral ferrocenylphosphine-spiro phosphonamidite ligands has further expanded the scope of this reaction to a wide range of α-dehydroamino acid esters and α-enamides with excellent enantiocontrol. organic-chemistry.org

In addition to rhodium catalysts, iridium complexes combined with chiral phosphoric acids have been developed for the asymmetric hydrogenation of imines, providing a continuous-flow synthesis of chiral amines. researchgate.net This system has shown broad substrate generality, enabling the synthesis of various chiral aromatic and aliphatic amines with high yields and enantioselectivities. researchgate.net

The diastereoselective hydrogenation of enantioenriched β-hydroxy enamines represents another important application. nih.gov Hydrogenation over a palladium on carbon (Pd/C) catalyst can furnish syn-1,2-disubstituted-1,3-amino alcohols with high yields and excellent diastereoselectivities. nih.gov This methodology is crucial for creating specific stereochemical arrangements in complex molecules. nih.gov

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org Formic acid can be used as a reductant in combination with an iridium catalyst in water at low pH to achieve asymmetric transfer hydrogenation of β,β-disubstituted nitroalkenes in good yield and selectivity. organic-chemistry.org

Table 2: Methodologies for Stereoselective Hydrogenation

| Method | Catalyst/Reagent | Substrate | Key Features |

| Asymmetric Catalytic Hydrogenation | Chiral Rh-binaphane | (E)- and (Z)-β-substituted-α-arylenamides | Excellent enantioselectivities. organic-chemistry.org |

| Asymmetric Catalytic Hydrogenation | Chiral Rh-ferrocenylphosphine-spiro phosphonamidite | α-dehydroamino acid esters, α-enamides | Highly efficient, excellent enantiocontrol. organic-chemistry.org |

| Asymmetric Hydrogenation | Heterogeneous Iridium complex with chiral phosphoric acid | Imines | Continuous-flow synthesis, high yields and enantioselectivities. researchgate.net |

| Diastereoselective Hydrogenation | Pd/C | Enantioenriched β-hydroxy enamines | High yields and diastereoselectivities for syn-1,3-amino alcohols. nih.gov |

| Asymmetric Transfer Hydrogenation | Iridium catalyst with formic acid | β,β-disubstituted nitroalkenes | Mild conditions, good yield and selectivity. organic-chemistry.org |

Multi-Component Reaction (MCR) Applications (e.g., Ugi-type reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgmdpi.com This approach is characterized by high atom economy and convergence, making it highly efficient for generating libraries of structurally diverse compounds. mdpi.com The Ugi four-component condensation (U-4CC) is a prominent example of an MCR, involving the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org

The Ugi reaction is typically exothermic and proceeds rapidly, often being complete within minutes of adding the isocyanide. wikipedia.org It is generally performed in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org The reaction mechanism is believed to start with the formation of an imine from the amine and carbonyl compound. wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. wikipedia.org Subsequent addition of the carboxylate anion and an irreversible Mumm rearrangement lead to the final bis-amide product. wikipedia.org

The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents, making it highly valuable for the synthesis of peptidomimetics and for generating compound libraries for drug discovery. organic-chemistry.orgillinois.edu Variations of the classic Ugi reaction have been developed to further expand its synthetic utility. organicreactions.org For instance, using bifunctional components can lead to subsequent intramolecular reactions, allowing for the synthesis of heterocyclic scaffolds. illinois.edu

While the Ugi reaction is highly efficient, controlling its stereoselectivity when using chiral components can be challenging, often resulting in mixtures of diastereomers with low to moderate selectivity. organicreactions.org Despite this, the Ugi reaction and other MCRs, such as the Strecker and Mannich reactions, remain crucial for the streamlined synthesis of complex amines and amino acid derivatives. nih.govacs.org

Solid-Phase Synthesis Approaches for Derivatives and Libraries

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds, particularly peptides and their derivatives. wikipedia.orgamericanpeptidesociety.org The fundamental principle involves attaching a starting material to a solid support (resin) and then sequentially adding building blocks in a stepwise fashion. americanpeptidesociety.org A key advantage of SPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted starting materials and byproducts. rsc.org

The "split-mix" or "split and pool" synthesis method is a powerful technique for creating "one-bead one-compound" libraries. wikipedia.orgnih.gov In this approach, the resin is divided into multiple portions, a different building block is coupled to each portion, and then all portions are recombined. wikipedia.org Repeating this cycle allows for the exponential generation of a diverse library of compounds where each bead theoretically carries a single, unique molecular entity. americanpeptidesociety.org

For the synthesis of cyclic peptides and their derivatives, solid-phase techniques are particularly advantageous. nih.gov Cyclic peptide libraries can be synthesized using solid-phase chemistry with orthogonal protecting groups, which allow for selective deprotection and subsequent cyclization on the resin. nih.gov For instance, a common strategy involves the on-resin cyclization of a linear peptide precursor, which can be achieved through methods like lactamization. nih.gov

The choice of resin is critical for successful solid-phase synthesis. Polystyrene-based resins, like the Merrifield resin, have been traditionally used. rsc.org However, for certain applications, poly(dimethylacrylamide) gel polymers have been developed, which can be used under continuous flow conditions. rsc.org The solvent must be able to swell the resin effectively to ensure that the reactive sites are accessible. rsc.org

Identifying the active compounds from a large library often involves screening the beads directly ("on-bead" screening) or cleaving the compounds from the resin and screening them in solution. imperial.ac.uk Various deconvolution strategies, such as positional scanning, can then be employed to determine the structure of the "hit" compounds. wikipedia.org

Reaction Conditions and Process Optimization for Synthesis

Selection and Optimization of Catalyst Systems

The efficiency and selectivity of the synthesis of 1-(diethylamino)cyclohexanecarboxylic acid and its derivatives are highly dependent on the chosen catalyst system. For asymmetric syntheses, the development and optimization of chiral catalysts are paramount. acs.org For instance, in the enantioselective reduction of imines, extensive screening and structural optimization of chiral Lewis base catalysts can lead to the identification of highly active species that promote the reaction with high yields and enantioselectivities, often at very low catalyst loadings (e.g., 0.1–1 mol%). researchgate.net

In the context of hydrogenation reactions, both homogeneous and heterogeneous catalysts are employed. For the asymmetric hydrogenation of imines, heterogeneous iridium complexes combined with chiral phosphoric acids have proven to be effective. researchgate.net The chiral phosphoric acid plays a crucial role in inducing enantioselectivity, although it can sometimes decrease the reaction rate. researchgate.net Optimization of such dual-catalyst systems involves finding the right balance between activity and selectivity.

For hydrogenations of carboxylic acids to alcohols, titania-supported platinum group metal catalysts have shown high activity under remarkably mild conditions. calis.edu.cn The interaction between the carbonyl oxygen of the acid and the reducible oxide support is thought to weaken the C=O bond, thereby promoting hydrogenation. calis.edu.cn The addition of a second metal, such as Rhenium (Re), can further enhance the catalytic activity due to increased surface oxyphilicity. calis.edu.cn

The optimization of catalyst systems also extends to multi-component reactions. While many Ugi reactions are uncatalyzed, certain variations can benefit from the use of Lewis acid catalysts, such as scandium triflate, to improve yields and reaction rates. mdpi.com

Table 3: Examples of Catalyst System Optimization

| Reaction Type | Catalyst System | Optimization Focus | Outcome |

| Asymmetric Imine Reduction | Chiral Lewis Base / HSiCl₃ | Catalyst structure | High enantioselectivity (>90% ee) at low catalyst loading (0.1-1 mol%). researchgate.net |

| Asymmetric Hydrogenation | Heterogeneous Ir complex / Chiral Phosphoric Acid | Balance between activity and enantioselectivity | Continuous flow synthesis of chiral amines with high yield and ee. researchgate.net |

| Carboxylic Acid Hydrogenation | Pt/TiO₂ | Support and bimetallic promotion (e.g., with Re) | High activity at mild temperatures and pressures (e.g., 333 K, 0.5 MPa). calis.edu.cn |

| Groebke-Blackburn-Bienaymé Reaction | Scandium triflate | Lewis acid catalysis | Synthesis of fully substituted imidazo[2,1-c] acs.orgcapes.gov.brucsb.edutriazoles. mdpi.com |

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of chemical reactions involved in the synthesis of 1-(diethylamino)cyclohexanecarboxylic acid and its derivatives. In Ugi-type multi-component reactions, polar, aprotic solvents like dimethylformamide (DMF) are often preferred as they can effectively solvate the polar ionic intermediates formed during the reaction. wikipedia.org The use of polar protic solvents such as methanol is also common. illinois.edu Conversely, non-polar halogenated solvents can be detrimental as they may lead to the precipitation of amine starting materials, favoring side reactions like the Passerini reaction. illinois.edu

In peptide synthesis, which can be a route to derivatives, traditional solvents like dichloromethane (B109758) (DCM) and DMF are widely used. rsc.org However, due to toxicity concerns, greener alternatives are being sought. Propylene carbonate has been identified as a suitable green polar aprotic solvent that can replace DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org The ability of the solvent to swell the solid-phase resin is a critical factor for the success of solid-phase synthesis. rsc.org

For certain reactions, the presence of a co-solvent or an additive can dramatically alter the selectivity. In the ruthenium-catalyzed cyclization of amino-alcohols, the addition of water to an apolar, aprotic solvent surprisingly shifted the selectivity towards the formation of the cyclic amine over the cyclic amide. rsc.org This effect is attributed to water facilitating the dehydration step through hydrogen bonding. rsc.org

The solvent can also influence the frequency of characteristic infrared absorptions of functional groups, which can provide insights into intermolecular interactions. mdpi.com For example, the C=O stretching frequency of cyclic dipeptides is sensitive to the solvent environment, with the largest shifts observed in water due to strong hydrogen bonding. mdpi.com This highlights the importance of specific solvent-solute interactions in determining reaction pathways and outcomes.

Coupling Reagents and Techniques for Functional Group Introduction

The formation of amide or ester bonds is a fundamental transformation in the synthesis of derivatives of 1-(Diethylamino)cyclohexanecarboxylic acid. This is typically achieved by activating the carboxylic acid group to facilitate its reaction with a nucleophile, such as an amine or alcohol. iris-biotech.de This activation requires the use of coupling reagents, which have evolved significantly to offer higher yields, faster reaction times, and reduced side reactions, particularly racemization. iris-biotech.deluxembourg-bio.com

The choice of coupling reagent is dictated by factors such as the steric hindrance of the reactants, desired reaction conditions, and the need to preserve stereochemical integrity. iris-biotech.de The main classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.deluxembourg-bio.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. luxembourg-bio.compeptide.com They react with a carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com A significant drawback is the potential for racemization. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which form an active ester intermediate that couples with minimal loss of chiral integrity. luxembourg-bio.compeptide.com Water-soluble versions like ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are advantageous as the urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.com

Phosphonium and Uronium/Aminium Salts : These reagents are generally more reactive and efficient than carbodiimides. iris-biotech.demdpi.com Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. iris-biotech.depeptide.com HATU, derived from the more reactive 7-aza-1-hydroxybenzotriazole (HOAt), is known for its high coupling efficiency and ability to minimize racemization, even in sterically hindered couplings. luxembourg-bio.commdpi.com Newer reagents like COMU have been developed as safe and highly effective alternatives. luxembourg-bio.com

The table below summarizes key characteristics of common coupling reagent classes.

| Reagent Class | Examples | Key Advantages | Key Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, well-established. luxembourg-bio.compeptide.com | Can cause racemization (mitigated by additives like HOBt), insoluble urea byproduct (DCC). luxembourg-bio.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered couplings. iris-biotech.depeptide.com | Higher cost compared to carbodiimides. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Very fast reaction rates, low racemization, high yields. peptide.commdpi.com | Can be sensitive to moisture, some (like HATU) have transport restrictions due to explosive properties. iris-biotech.demdpi.com |

Process Development and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to large-scale production necessitates a focus on process development and scalability. The goal is to establish a manufacturing process that is not only high-yielding but also robust, safe, cost-effective, and environmentally sustainable. youtube.com This involves a systematic evaluation of the entire synthetic sequence to identify and mitigate potential issues before they arise during scale-up. europeanpharmaceuticalreview.com

One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are performed sequentially in the same reactor without isolating intermediate compounds, represent a highly efficient process strategy. researchgate.net This approach offers significant advantages, including reduced solvent usage, lower waste generation, shorter production times, and avoidance of potentially toxic or unstable intermediates. creative-biolabs.com For a molecule like 1-(Diethylamino)cyclohexanecarboxylic acid, a hypothetical one-pot process could involve, for example, the formation of an imine followed by an in-situ cyclization and hydrolysis. nih.gov The development of such strategies often relies on catalysts that can promote sequential transformations or reaction conditions that trigger the next step once the previous one is complete. researchgate.net

Route Scouting and Development for Efficient Production

The foundation of a scalable process is an efficient and well-designed synthetic route. Route scouting is the systematic process of identifying and evaluating multiple potential synthetic pathways to the target molecule. youtube.com This begins with "paper scouting," which employs retrosynthetic analysis to break down the target structure into simpler, commercially available starting materials. youtube.com

Several potential routes are typically proposed and then evaluated against a set of critical criteria:

Cost and Availability of Raw Materials : The cost-effectiveness of the starting materials and reagents is crucial for commercial viability. europeanpharmaceuticalreview.com

Safety and Environmental Impact : The process should avoid hazardous reagents, toxic solvents, and extreme reaction conditions wherever possible. creative-biolabs.com

Scalability and Robustness : Reactions must be reproducible and perform consistently on a larger scale. Issues like difficult purifications or the formation of problematic byproducts must be addressed. youtube.comeuropeanpharmaceuticalreview.com

Once the most promising routes are identified on paper, experimental route scouting begins to validate the key steps, optimize reaction conditions, and ultimately demonstrate a viable route for kilogram-scale production and beyond. youtube.comresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

After a synthetic route has been selected, each step must be rigorously optimized to maximize yield and purity while ensuring the process is robust and reproducible. youtube.com This involves a systematic investigation of various reaction parameters, including:

Temperature and Pressure : Fine-tuning these can improve reaction rates and selectivity.

Concentration : Adjusting reactant and reagent concentrations can influence reaction kinetics and minimize side-product formation.

Solvent : The choice of solvent can impact solubility, reaction rate, and safety. For example, replacing a solvent like DMSO with a safer alternative like THF can be a critical process modification for scale-up. creative-biolabs.com

Catalyst Loading : For catalytic reactions, minimizing the amount of catalyst without sacrificing efficiency is economically and environmentally beneficial.

Purification Methods : Developing efficient purification techniques, such as crystallization, is essential for achieving the required purity of the final product. Crystallization can be optimized by controlling cooling rates, agitation, and solvent systems. creative-biolabs.com

Modern approaches like Design of Experiments (DoE) are often employed to efficiently study the effects of multiple parameters simultaneously, allowing for rapid identification of the optimal reaction conditions.

Design and Synthesis of Structural Analogs and Related Cyclohexanecarboxylic Acid Derivatives

The design and synthesis of structural analogs of 1-(Diethylamino)cyclohexanecarboxylic acid are crucial for exploring structure-activity relationships (SAR) in drug discovery and materials science. mdpi.com Synthetic strategies are often geared towards creating libraries of related compounds by systematically modifying different parts of the core structure.

Key strategies for generating analogs include:

Modification of the Cyclohexane Ring : Introducing substituents, changing stereochemistry, or replacing the cyclohexane with other cyclic systems.

Variation of the Amino Group : The diethylamino moiety can be replaced with other secondary or primary amines, amides, or other nitrogen-containing functional groups to probe the impact on biological activity or physical properties.

Alteration of the Carboxylic Acid : The carboxylic acid can be converted into esters, amides, or bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability.

For example, research into DGAT1 inhibitors has led to the synthesis of analogs where a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid was systematically diversified. nih.gov This led to the identification of a potent 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold, demonstrating how modifying the group attached to the core ring can lead to improved activity. nih.gov Similarly, novel analogs of the drug Dasatinib have been created by condensing a core amine structure with various carboxylic acids and amino acids to produce a series of potent kinase inhibitors. researchgate.net These synthetic efforts often utilize the one-pot and coupling techniques described previously to efficiently generate a diverse set of molecules for evaluation. mdpi.com

Principles of Analog Design Based on Structural Motifs

The design of analogs based on the 1-(Diethylamino)cyclohexanecarboxylic acid scaffold is guided by structure-activity relationship (SAR) principles, which seek to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgnih.gov The core structure presents three primary motifs for modification: the N,N-diethylamino group, the cyclohexane ring, and the carboxylic acid function.

Key strategies for analog design involve systematic modifications to these motifs:

Amino Group Modification: The diethylamino moiety is a key site for alteration. Analogs can be prepared by replacing this group with other cyclic amines, such as morpholino or piperidino groups, or by varying the alkyl substituents to explore the impact of steric bulk and basicity on receptor interaction. nih.gov This approach aims to optimize binding affinity and selectivity while potentially reducing off-target effects. nih.gov

Cycloalkane Ring Variation: The six-membered cyclohexane ring can be contracted to a cyclopentyl or cyclopropyl (B3062369) ring, or expanded to a cycloheptyl ring. drugdesign.orgnih.gov Such changes directly influence the spatial orientation of the amino and carboxyl substituents, thereby probing the conformational requirements of the target binding site. drugdesign.org

Carboxylic Acid Derivatization: The carboxylic acid group, a potential hydrogen bond donor and acceptor, can be converted into various bioisosteres like amides, esters, or methylamines. nih.gov This strategy is crucial for modulating pharmacokinetic properties and exploring different binding interactions within a receptor. nih.govmdpi.com

Substitution on the Cyclohexane Ring: Introducing substituents onto the cyclohexane ring itself can provide more rigid structures and introduce new interaction points. This is a common strategy to enhance potency and explore the topology of hydrophobic pockets in target proteins. drugdesign.org

Table 1: Analog Design Strategies Based on Structural Motifs

| Structural Motif | Modification Strategy | Rationale |

|---|---|---|

| Diethylamino Group | Replacement with other cyclic (e.g., morpholino) or acyclic amines | Probe steric and electronic requirements of the binding site. nih.gov |

| Cyclohexane Scaffold | Ring size variation (contraction/expansion) | Alter conformational flexibility and spatial arrangement of functional groups. drugdesign.orgnih.gov |

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | Modify hydrogen bonding capacity, polarity, and pharmacokinetic profile. nih.gov |

| Cyclohexane Ring | Introduction of alkyl or aryl substituents | Introduce conformational constraints and explore additional binding interactions. drugdesign.orgmdpi.com |

Scaffold Diversification and Library Generation Strategies

Scaffold diversification is a powerful strategy in medicinal chemistry to explore a wider chemical space around a core molecular structure. For 1-(Diethylamino)cyclohexanecarboxylic acid, the scaffold can serve as a starting point for generating large combinatorial libraries of related, yet distinct, molecules. nih.govescholarship.org This approach accelerates the discovery of new lead compounds by systematically varying different parts of the molecule. youtube.com

Modern library generation relies on several key techniques:

Combinatorial Chemistry: This synthetic method allows for the rapid creation of a multitude of compounds in a single process by reacting a set of starting materials with a diverse range of building blocks. youtube.com Both solid-phase and solution-phase techniques can be applied. In solid-phase synthesis, the core scaffold can be anchored to a resin, allowing for sequential reactions and easy purification. youtube.com

Positional Scanning Libraries (PSL): These libraries enable the evaluation of thousands to millions of compounds through a much smaller number of test samples, significantly increasing the efficiency of the drug discovery process. nih.gov

Two-Phase Diversification: This strategy involves first modifying the core scaffold, for instance through oxidation, and then functionalizing the newly introduced groups to create a library of diverse compounds. researchgate.net

Computational Design: The design of combinatorial libraries is often aided by computational methods that can help refine the size and scope of the library to improve hit rates. nih.gov

Table 2: Scaffold Diversification and Library Generation Approaches

| Strategy | Description | Application to Scaffold |

|---|---|---|

| Solid-Phase Synthesis | The scaffold is attached to a solid support (resin) for sequential chemical modifications. | Allows for efficient, multi-step synthesis and purification of derivatives by modifying the amino and carboxyl groups. youtube.com |

| Parallel Synthesis | Individual reactions are carried out in separate wells or reactors, enabling the simultaneous synthesis of many distinct compounds. | Generation of a focused library where, for example, the diethylamino group is reacted with a variety of alkylating agents in parallel. |

| Domino Reactions | A one-pot operation where multiple bonds and stereocenters are formed in a cascade sequence. | Can be used to build complex polycyclic scaffolds fused to the core cyclohexane ring, creating significant structural diversity. researchgate.net |

| Fragment-Based Diversification | The scaffold is combined with a library of diverse chemical fragments. | The carboxylic acid can be coupled with a library of amines, or the amino group can be used in reactions with various electrophilic fragments. |

Synthesis of Conformationally Constrained Derivatives

Introducing conformational constraints into a flexible molecule like 1-(Diethylamino)cyclohexanecarboxylic acid is a critical strategy to enhance its biological activity and selectivity. By "locking" the molecule into a specific three-dimensional shape that mimics its bioactive conformation, binding affinity for the target receptor can be significantly improved. nih.govchemrxiv.org

Several synthetic methods can be employed to achieve conformational restriction:

Ring Fusion: Fusing an additional ring system to the cyclohexane scaffold is an effective way to create rigid polycyclic structures. For example, a tetracyclic, conformationally constrained analog of a cannabinoid was synthesized starting from a substituted tetrahydronaphthoic acid. nih.gov

Bridging: The introduction of a carbon or heteroatom bridge across the cyclohexane ring creates a bicyclic system with significantly reduced conformational freedom.

Introduction of Bulky Substituents: Placing large, sterically demanding groups on the cyclohexane ring can restrict the rotation of single bonds and favor specific chair or boat conformations.

Synthesis of Spirocyclic Analogs: Creating spirocyclic systems, where two rings share a single carbon atom, is another approach to produce conformationally constrained derivatives. For instance, 2,2'-diaminospiro[3.3]heptane-2,2'-dicarboxylic acid has been synthesized as a constrained analog of diaminopimelic acid. nih.gov

The synthesis of these constrained molecules often requires multi-step sequences and the use of stereoselective reactions to control the final geometry. nih.govnih.gov The resulting structures can be analyzed using techniques like X-ray crystallography and NMR spectroscopy to confirm their conformation. nih.govnih.gov

Table 3: Methods for Synthesizing Conformationally Constrained Derivatives

| Method | Description | Example from Related Systems |

|---|---|---|

| Polycyclic Fusion | Building additional rings onto the core scaffold. | Synthesis of a tetracyclic cannabinoid analog to restrict the molecule's flexibility. nih.gov |

| Spirocyclization | Joining two rings through a single common atom. | Preparation of 2,2'-diaminospiro[3.3]heptane-2,2'-dicarboxylic acid. nih.gov |

| Stereoselective Substitution | Introducing substituents with defined stereochemistry on the ring. | Synthesis of polyhydroxylated cyclohexane β-amino acids from shikimic acid to create rigid foldamers. chemrxiv.org |

Construction of Hybrid Molecular Architectures

The construction of hybrid molecules involves covalently linking two or more distinct pharmacophores (active molecular fragments) to create a single chemical entity. nih.gov This approach aims to produce compounds with synergistic or multi-target activity, potentially leading to improved efficacy or a novel mechanism of action. nih.govnih.gov The 1-(Diethylamino)cyclohexanecarboxylic acid moiety can serve as one of the key building blocks in such a hybrid design.

The design and synthesis of these hybrids require careful consideration of:

Pharmacophore Selection: The choice of the second pharmacophore depends on the desired biological target. For instance, fragments of known enzyme inhibitors, receptor ligands, or natural products can be selected. nih.gov

Linker Strategy: The linker connecting the two pharmacophores is not merely a spacer but can significantly influence the properties of the final molecule. nih.gov Linkers can be simple alkyl chains, or more complex structures designed to be stable or cleavable under specific physiological conditions.

Synthetic Coupling: The synthesis typically involves standard coupling reactions. For example, if the 1-(Diethylamino)cyclohexanecarboxylic acid is one component, its carboxylic acid function can be activated with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to form an amide bond with an amino-containing pharmacophore. nih.gov

Table 4: Strategies for Constructing Hybrid Molecules

| Component | Description | Synthetic Approach |

|---|---|---|

| Pharmacophore 1 | 1-(Diethylamino)cyclohexanecarboxylic acid | Serves as the core scaffold. |

| Linker | A covalent bridge (e.g., amide, ester, ether, alkyl chain). | Choice of linker is critical for proper spacing and orientation of pharmacophores. nih.gov |

| Pharmacophore 2 | Another biologically active molecule (e.g., coumarin, fluoroquinolone, usnic acid). nih.govnih.gov | Coupled to the scaffold via the linker. |

| Coupling Reaction | Amidation, esterification, click chemistry, etc. | Standard chemical reactions used to join the components, such as EDC/DMAP for amide bond formation. nih.gov |

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlifechemicals.comazolifesciences.com α,α-Disubstituted amino acids, such as 1-(Diethylamino)cyclohexanecarboxylic acid, are highly valuable building blocks for peptidomimetics because the cyclic scaffold provides significant conformational constraint.

The integration of this compound into a peptide backbone can induce specific secondary structures, such as turns or helices. chemrxiv.org The synthesis of such peptidomimetics generally follows established protocols:

Solid-Phase Peptide Synthesis (SPPS): This is a common method where the peptide chain is assembled step-by-step on a solid resin support. nih.gov The 1-(Diethylamino)cyclohexanecarboxylic acid unit, with its amino group suitably protected (e.g., with Fmoc or Boc), can be coupled to the growing peptide chain using standard coupling reagents.

Solution-Phase Synthesis: For smaller peptidomimetics or specific fragments, synthesis in solution is also a viable approach. nih.gov

Structural Mimicry: These modified peptides can mimic natural secondary structures like α-helices or β-turns, which are often crucial for biological recognition. lifechemicals.com The rigid cyclohexane backbone helps to enforce a well-defined conformation. Oligomers of the related trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to adopt stable helical structures. chemrxiv.org

The resulting peptidomimetics can be used to probe peptide-protein interactions or to develop new therapeutic agents that target receptors and enzymes with high specificity. nih.gov

Table 5: Integration into Peptidomimetic Structures

| Feature | Description | Implication for Design |

|---|---|---|

| Building Block | 1-(Diethylamino)cyclohexanecarboxylic acid | Acts as a conformationally constrained, unnatural amino acid. |

| Synthetic Method | Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. nih.govnih.gov | Allows for sequential addition to a peptide chain. |

| Structural Impact | Induces stable secondary structures (e.g., helices, turns). chemrxiv.orglifechemicals.com | The rigid cyclohexane scaffold restricts the conformational freedom of the peptide backbone. |

| Advantages | Enhanced proteolytic stability and bioavailability compared to natural peptides. nih.govazolifesciences.com | Overcomes common drawbacks of peptide-based drugs. |

Reaction Mechanisms and Chemical Reactivity of 1 Diethylamino Cyclohexanecarboxylic Acid

Mechanistic Investigations of Formation Reactions

The synthesis of α,α-disubstituted amino acids, such as 1-(diethylamino)cyclohexanecarboxylic acid, can be achieved through established synthetic routes like the Strecker synthesis or the Bucherer-Bergs reaction, adapted for a secondary amine precursor. These methods involve the formation of key reactive intermediates.

The formation of 1-(diethylamino)cyclohexanecarboxylic acid likely proceeds through specific, characterizable intermediates. The most plausible pathways are variations of the Strecker and Bucherer-Bergs syntheses, starting from cyclohexanone (B45756) and diethylamine (B46881).

In a modified Strecker synthesis, cyclohexanone would first react with diethylamine to form an enamine or, under acidic conditions, an iminium ion. The nucleophilic addition of a cyanide source (e.g., HCN or KCN) to the electrophilic iminium carbon is a crucial step, yielding an α-(diethylamino)nitrile. wikipedia.orgmasterorganicchemistry.com This aminonitrile is the key intermediate. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, converts it to the carboxylic acid, yielding the final product. wikipedia.orgmasterorganicchemistry.com

The Bucherer-Bergs reaction offers an alternative route. It involves the reaction of a ketone (cyclohexanone), a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.org To produce an N-substituted amino acid, the reaction would utilize diethylamine in place of ammonia. The reaction proceeds through the formation of an aminonitrile intermediate, similar to the Strecker synthesis. alfa-chemistry.comyoutube.com This aminonitrile can then react with carbon dioxide (derived from ammonium carbonate) to form a cyano-carbamic acid intermediate, which cyclizes to a hydantoin (B18101) derivative. alfa-chemistry.comjsynthchem.com The final α-amino acid is obtained by the hydrolysis of this hydantoin ring.

A summary of the probable intermediates is presented below.

| Reaction Pathway | Starting Materials | Key Intermediates | Final Step |

| Modified Strecker Synthesis | Cyclohexanone, Diethylamine, Cyanide Source | Iminium ion, α-(Diethylamino)nitrile | Hydrolysis of nitrile |

| Modified Bucherer-Bergs Reaction | Cyclohexanone, Diethylamine, Cyanide, CO2 Source | Iminium ion, α-(Diethylamino)nitrile, Hydantoin | Hydrolysis of hydantoin ring |

While specific experimental data on the transition states for the synthesis of 1-(diethylamino)cyclohexanecarboxylic acid is scarce, their characteristics can be inferred from the general mechanisms of related reactions.

In the Strecker-type synthesis, the rate-determining step is often the nucleophilic attack of the cyanide anion on the iminium ion. The transition state for this step involves the formation of a new carbon-carbon bond. Its geometry would feature the cyanide nucleophile approaching the planar iminium ion, with the negative charge being delocalized as the new bond forms. The stability of this transition state is influenced by steric factors on the cyclohexane (B81311) ring and the electronic properties of the diethylamino group.

For the Bucherer-Bergs pathway, the intramolecular cyclization of the cyano-carbamic acid to form the 5-imino-oxazolidin-2-one intermediate is a critical step. youtube.com The transition state would involve a constrained cyclic structure where the nitrogen atom of the carbamic acid attacks the carbon of the nitrile group. The subsequent rearrangement to the more stable hydantoin also proceeds through a distinct transition state.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, intermediates, and transition states. nih.gov Although specific computational studies on the formation of 1-(diethylamino)cyclohexanecarboxylic acid are not prominent in the literature, studies on related systems provide valuable insights.

For instance, computational analyses of the Strecker synthesis have helped to map the potential energy surface of the reaction, identifying the lowest energy pathways and characterizing the structures of transition states. nih.gov Such studies can elucidate the role of solvents and catalysts in the reaction.

Furthermore, computational studies on 1-aminocyclohexanecarboxylic acid (Ac6c) have shown that the cyclohexane ring provides significant conformational flexibility to the amino acid backbone compared to smaller cyclic analogues. nih.gov This flexibility, stemming from the low strain of the cyclohexane ring, would influence the stability of intermediates and the energy barriers of transition states during its synthesis. nih.gov Computational models could predict the preferred chair or boat conformations of the cyclohexane ring in the intermediates and transition states, thereby influencing the stereochemical outcome of the reaction.

Chemical Transformations and Functional Group Reactivity

The chemical reactivity of 1-(diethylamino)cyclohexanecarboxylic acid is defined by the susceptibility of its functional groups to various transformations, notably oxidation and reduction.

The tertiary amine and the cyclohexane ring are potential sites for oxidation.

Amino Moiety: Tertiary amines are readily oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to form N-oxides (amine oxides). libretexts.org In the case of 1-(diethylamino)cyclohexanecarboxylic acid, this would yield 1-(diethylamino-N-oxide)cyclohexanecarboxylic acid. This transformation results in a chiral nitrogen center if the two ethyl groups are considered distinct environments. libretexts.org Electrochemical oxidation of α-amino acids is another pathway that can lead to either decarboxylation to form carbocations or polymerization, depending on the reaction conditions and pH. acs.orgacs.org Studies on the oxidation of α-(N,N-dialkyl)aminoketones with H₂O₂ have shown that oxidative fragmentation can occur, leading to the formation of carboxylic acids and products derived from iminium intermediates. rsc.org

Cyclohexane Ring: The C-H bonds of the cyclohexane ring can be oxidized under more forceful conditions. Radical-mediated oxidation can lead to the formation of hydroperoxides, alcohols, or carbonyls on the aliphatic ring. nih.gov

The reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are typically more reactive than carboxylic acids and are easily reduced further to the primary alcohol. However, several methods have been developed for this selective conversion, which could be applied to 1-(diethylamino)cyclohexanecarboxylic acid. These methods often rely on the use of sterically hindered or less reactive hydride reagents, or by first converting the carboxylic acid into a more reactive derivative. libretexts.org

One common strategy involves activating the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with a mild reducing agent like diisobutylaluminum hydride (DIBAL-H). This method has proven effective for N-protected amino acids. rsc.org Another approach uses bulky reducing agents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which can selectively reduce an acid chloride (formed in situ from the carboxylic acid) to an aldehyde without significant over-reduction. libretexts.org

More recent developments include metal-catalyzed reactions. Visible light photoredox catalysis has been used for the direct reduction of carboxylic acids to aldehydes with hydrosilanes, a method noted for its mild conditions and tolerance of various functional groups, including amines. rsc.org Similarly, iron-catalyzed hydrosilylation offers another selective pathway. researchgate.net

The table below summarizes some potential methods for this selective reduction.

| Method | Reagents | Key Features | Functional Group Tolerance |

| Activation/Reduction | 1. 1,1'-Carbonyldiimidazole (CDI) 2. Diisobutylaluminum hydride (DIBAL-H) | One-pot procedure; effective for N-protected amino acids. rsc.org | Good, but protection of the amine may be necessary. |

| Hindered Hydride Reagent | 1. Thionyl chloride (SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydride | Reduces the intermediate acid chloride selectively. libretexts.org | Amine group is basic and will react with SOCl₂. |

| Photoredox Catalysis | Visible light photocatalyst, Hydrosilane | Very mild conditions; direct reduction. rsc.org | Excellent, tolerates amines, esters, ketones. rsc.org |

| Iron-Catalyzed Hydrosilylation | Iron catalyst (e.g., (t-PBO)Fe(CO)₃), TMDS | Selective for aldehyde formation over alcohol. researchgate.net | Good tolerance for various functional groups. |

Substitution Reactions Involving the Diethylamino Group or Carboxylic Acid Functionality

The carboxylic acid group is the primary site for substitution reactions, proceeding typically through a nucleophilic acyl substitution mechanism. The hydroxyl (-OH) portion of the carboxyl group can be replaced by various nucleophiles. Direct conversion is often challenging because the carboxylate anion, formed by the basic amine, is highly unreactive. libretexts.org Therefore, activation of the carboxylic acid is a necessary first step. This activation converts the hydroxyl into a better leaving group, facilitating attack by a nucleophile. libretexts.org While the diethylamino group is generally stable, its basicity is a crucial factor in the reactivity of the molecule, often requiring neutralization or specific reaction conditions to prevent interference with reactions at the carboxyl group.

Decarboxylation Pathways and Carbon-Carbon Bond Cleavage

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a key reaction for carbon-carbon bond cleavage. For standard carboxylic acids, this process typically requires significant heat. youtube.com The reaction is substantially more facile for acids that possess a carbonyl group at the beta-position, a structural feature absent in 1-(Diethylamino)cyclohexanecarboxylic acid. youtube.com

However, alternative pathways for decarboxylation exist:

Enzymatic Decarboxylation: Certain enzymes, such as photodecarboxylases, can catalyze the decarboxylation of carboxylic acids. nih.gov Studies on dicarboxylic acids have shown that these enzymes can mediate the removal of a carboxyl group to form an alkane, proceeding through a mono-fatty acid intermediate. nih.gov

Decarboxylative Coupling: In synthetic chemistry, transition metal-catalyzed reactions can achieve C-C bond formation concurrently with decarboxylation. nih.gov These methods connect the reactivity of the carboxyl group to C-H functionalization pathways, providing a modern alternative to traditional cross-coupling reactions. nih.gov

Esterification and Amide Formation Reactions

The conversion of the carboxylic acid moiety into esters and amides represents a fundamental class of transformations for this compound. These reactions are central to modifying the molecule's properties and for its use as a building block in larger structures.

Esterification: The formation of an ester, such as 2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate, is achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents. youtube.comnih.gov

Amide Formation: Creating an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of organic and medicinal chemistry. researchgate.net Due to the low reactivity of the carboxylate, direct condensation requires high temperatures. researchgate.net A more common and milder approach involves the use of activating agents or coupling reagents. libretexts.orgresearchgate.net These reagents transform the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine. nih.gov Steric hindrance from both the amine and the carboxylic acid can significantly impact the reaction yield. nih.govd-nb.info

| Method | Reagent(s) | Mechanism/Notes | Ref. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate that is an excellent leaving group. The amine then attacks this intermediate. | libretexts.orgbachem.com |

| Titanium Tetrachloride | TiCl₄, Pyridine | A one-pot method where TiCl₄ is believed to form a reactive adduct with the carboxylate, which can then form the amide directly or via an acyl chloride or acyl pyridinium (B92312) intermediate. | nih.govd-nb.info |

| Phosphonium (B103445) Reagents | BOP, PyBOP® | These reagents convert the carboxylic acid into an activated ester (e.g., an OBt ester), which efficiently reacts with amines to form the amide bond with minimal side reactions. | bachem.compeptide.com |

This table is interactive. Click on the headers to sort.

Peptide Coupling Reactions

The carboxylic acid functionality allows 1-(Diethylamino)cyclohexanecarboxylic acid to act as a building block in peptide synthesis, where it can be coupled to the N-terminus of an amino acid or peptide chain. wpmucdn.com This process is a specialized form of amide bond formation that requires precise control to prevent racemization of chiral centers. bachem.compeptide.com

The process involves two key steps:

Activation: The carboxyl group is activated using a coupling reagent. This step is critical and a wide variety of reagents have been developed to promote efficient and stereochemically pure bond formation.

Coupling: The activated acid is then reacted with the free amino group of another molecule to form the peptide (amide) bond. wpmucdn.com

Additives are often included to suppress side reactions and minimize the loss of stereochemical integrity. peptide.com

| Coupling Reagent | Additive(s) | Key Features | Ref. |

| DIC / DCC | 1-Hydroxybenzotriazole (B26582) (HOBt) | HOBt is added to minimize racemization by forming an intermediate OBt ester, which couples with low epimerization. | peptide.com |

| HBTU / HATU | HOBt / HOAt | Aminium-based reagents that are highly efficient. HATU, containing HOAt, often provides faster coupling rates. | bachem.com |

| PyBOP® | None typically required | A phosphonium-based reagent that is a non-toxic alternative to BOP. It is known for rapid and efficient couplings. | bachem.compeptide.com |

| EDC | None typically required | A water-soluble carbodiimide, making it ideal for conjugating molecules to proteins in aqueous solutions. The urea (B33335) byproduct is easily removed by washing. | bachem.compeptide.com |

This table is interactive. Click on the headers to sort.

Carbon-Hydrogen Bond Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. For 1-(Diethylamino)cyclohexanecarboxylic acid, the cyclohexane ring offers multiple sites for such transformations.

Directed C-H Activation Methodologies

In directed C-H activation, a functional group on the molecule is used to steer a metal catalyst to a specific C-H bond. sigmaaldrich.com The carboxylic acid group of 1-(Diethylamino)cyclohexanecarboxylic acid is an excellent directing group for this purpose. nih.gov

The general mechanism involves the coordination of the carboxylate to a transition metal catalyst (commonly palladium or rhodium). sigmaaldrich.comnih.gov This brings the metal center into close proximity with C-H bonds on the cyclohexane ring, enabling the cleavage of a specific C-H bond and the formation of a carbon-metal bond. This new bond can then participate in further reactions, such as arylation or alkylation. nih.govnih.gov The use of specialized pyridine-pyridone ligands can promote palladium-catalyzed β-methylene C–H activation, leading to the synthesis of unsaturated carboxylic acids. nih.gov

Regioselectivity in C-H Functionalization

The key challenge in C-H functionalization is controlling which of the many C-H bonds in a molecule reacts. For directed reactions involving the carboxylic acid of 1-(Diethylamino)cyclohexanecarboxylic acid, regioselectivity is primarily governed by thermodynamics and sterics. sigmaaldrich.com

Metallacycle Formation: The reaction often proceeds through a cyclic intermediate known as a metallacycle. The most thermodynamically stable metallacycles are typically five- or six-membered rings. For a cyclohexane carboxylic acid, this geometric preference strongly favors the functionalization of the C-H bonds at the β-position (C3 and C5 of the ring relative to the carboxyl group), as this involves the formation of a stable six-membered palladacycle. nih.govnih.gov

Steric and Electronic Effects: Steric hindrance is a dominant factor in determining which C-H bond is cleaved, with the most sterically accessible bond being preferred. sigmaaldrich.com While electronic effects are often secondary in sp³ C-H activation, they can become significant in substrates with strong σ-withdrawing groups, which can disfavor C-H activation at nearby positions. nih.gov

Stereoelectronic Effects on Reactivity and Conformational Dynamics

The reactivity and conformational preferences of 1-(Diethylamino)cyclohexanecarboxylic acid are governed by a subtle interplay of electronic and steric factors. Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the molecule's properties, play a crucial role in dictating its chemical behavior. These effects are fundamental to understanding the molecule's stability, reaction rates, and the modulation of its acidic and basic properties.

Hyperconjugation Effects on Reaction Rates

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital, can significantly influence the stability of carbocations and the rates of reactions proceeding through such intermediates. In the context of 1-(Diethylamino)cyclohexanecarboxylic acid, the substitution pattern around the cyclohexane ring affects the stability of any potential carbocationic intermediates that may form during a reaction.

The conformational flexibility of the cyclohexane ring allows for different spatial arrangements of these substituents, which in turn would affect the efficiency of hyperconjugative overlap. For optimal hyperconjugation, the sigma bond orbital must be aligned parallel to the empty p-orbital of the carbocation. The specific chair or boat conformations adopted by the molecule will therefore impact the reaction rates of processes where carbocation stability is a determining factor.

Basicity and Nucleophilicity Modulation

The chemical character of 1-(Diethylamino)cyclohexanecarboxylic acid is defined by the presence of both an acidic carboxylic acid group and a basic diethylamino group. The basicity of the nitrogen atom and the nucleophilicity of the molecule as a whole are subject to modulation by stereoelectronic effects.

Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton, typically measured by its pKa value. Nucleophilicity, on the other hand, is a kinetic parameter that describes the rate at which a molecule donates a pair of electrons to an electrophile. While all nucleophiles are Lewis bases, not all Lewis bases are strong nucleophiles.

The lone pair of electrons on the nitrogen atom of the diethylamino group is responsible for its basic and nucleophilic properties. The accessibility and reactivity of this lone pair are influenced by the surrounding chemical environment. The bulky ethyl groups and the adjacent carboxylic acid group can sterically hinder the approach of electrophiles or protons, thereby modulating the observed basicity and nucleophilicity.

Furthermore, the conformational state of the cyclohexane ring can influence the orientation of the nitrogen's lone pair. In different conformations, the lone pair may be more or less exposed, affecting its ability to participate in reactions. For instance, an axial orientation of the diethylamino group might present different steric challenges compared to an equatorial orientation, which in turn could lead to differences in reaction rates with various electrophiles.

Computational Chemistry and Theoretical Studies of 1 Diethylamino Cyclohexanecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. nih.govnih.gov These methods allow for the detailed study of molecular systems, providing accurate predictions of various chemical and physical properties.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org For a flexible molecule like 1-(Diethylamino)cyclohexanecarboxylic acid, which has multiple rotatable bonds, there can be numerous possible conformations, each with a different energy. nih.gov

Computational methods are used to explore the potential energy surface of the molecule to identify various conformers, which are local minima on this surface. chemrxiv.org The goal is to find the global minimum, the most stable conformer, as well as other low-energy conformers that might be populated at room temperature. nih.gov Techniques like Density Functional Theory (DFT) are employed to perform these geometry optimizations. arxiv.org The process involves systematically adjusting the positions of the atoms until the forces on them are minimized, leading to a stable structure. The relative energies of these conformers can then be calculated to determine their populations.

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and spectroscopic properties. researchgate.net Quantum chemical calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. growingscience.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. arxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. growingscience.com These calculations are typically performed using methods like DFT. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. faratarjome.ir Quantum chemical calculations can be used to predict these vibrational frequencies. nih.gov After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). nih.gov

These calculations provide a set of vibrational modes and their corresponding frequencies, which can be directly compared to experimental IR and Raman spectra. nist.gov This comparison helps in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. faratarjome.irnist.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.gov